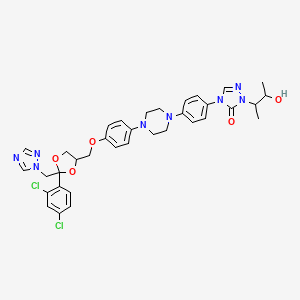
Hydroxy Itraconazole
Overview
Description
Hydroxy Itraconazole is a biologically active metabolite of itraconazole, a triazole antifungal agent. It is known for its broad-spectrum antifungal activity and is used in the treatment of various fungal infections. This compound retains the antifungal properties of its parent compound, itraconazole, and is often studied for its pharmacokinetic properties and therapeutic potential .
Mechanism of Action
Target of Action
Hydroxy Itraconazole, the major metabolite of Itraconazole, primarily targets cytochrome P450-dependent enzymes . These enzymes play a crucial role in the synthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound inhibits the cytochrome P450-dependent synthesis of ergosterol . By doing so, it disrupts the integrity of the fungal cell membrane, leading to inhibition of cell growth and promoting cell death .
Biochemical Pathways
The inhibition of ergosterol synthesis by this compound affects the cell membrane integrity of fungi . This disruption in the cell membrane leads to leakage of cellular contents, thereby inhibiting the growth of the fungi .
Pharmacokinetics
This compound is formed in the liver by Ω-1-oxidation of Itraconazole’s 1-methylpropyl substituent . It has been shown to inhibit ATP-binding cassette transporters P-Glycoprotein, BCRP, and BSEP . The pharmacokinetics of this compound are influenced by factors such as gender . It has been found that the plasma concentrations of this compound in men were prominently higher than those in women .
Result of Action
The action of this compound results in the inhibition of fungal cell growth and the promotion of cell death . This is achieved through the disruption of the fungal cell membrane integrity, leading to leakage of cellular contents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be affected by factors such as the pH level of the environment . Additionally, the metabolism of this compound in the liver can be influenced by the presence of other drugs that may induce or inhibit the activity of cytochrome P450 enzymes .
Biochemical Analysis
Biochemical Properties
Hydroxy Itraconazole interacts with various enzymes and proteins. It is predominantly metabolized in the liver by the cytochrome P450 enzyme CYP3A4 . This interaction plays a crucial role in the drug’s metabolism and its antifungal activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting the synthesis of ergosterol, a vital component of fungal cell membranes . This disruption leads to increased permeability of the fungal cell membrane, modified membrane-bound enzyme activity, and dysregulated chitin synthesis .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It inhibits the fungal cytochrome P450 enzyme that converts lanosterol to ergosterol . The azole nitrogen atoms in the chemical structure of this compound form a complex with the active site, or the haem iron, of the fungal enzyme to impede its function .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. The drug’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, malformations and foetal resorptions were seen in overdose studies in laboratory animals .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes or cofactors. It is a product of the metabolism of Itraconazole, which is predominantly metabolized in the liver .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is predominantly metabolized in the liver and reaches higher plasma concentrations than the parent compound, Itraconazole .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy Itraconazole is synthesized through the metabolism of itraconazole by the cytochrome P450 enzyme system, specifically CYP3A4. The primary synthetic route involves the hydroxylation of itraconazole, resulting in the formation of hydroxyitraconazole .
Industrial Production Methods
Industrial production of hydroxyitraconazole typically involves the large-scale synthesis of itraconazole followed by its metabolic conversion using bioreactors containing the necessary enzymes. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydroxy Itraconazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form other metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly involving its triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and various peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions typically involve the use of nucleophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of hydroxyitraconazole, which may have different pharmacological properties .
Scientific Research Applications
Hydroxy Itraconazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of triazole antifungals.
Biology: Research focuses on its interaction with fungal cell membranes and its inhibitory effects on fungal growth.
Medicine: this compound is investigated for its therapeutic potential in treating fungal infections, particularly in immunocompromised patients.
Industry: It is used in the development of new antifungal formulations and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Itraconazole: The parent compound of hydroxyitraconazole, known for its broad-spectrum antifungal activity.
Voriconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Posaconazole: A triazole antifungal with a broader spectrum of activity and improved bioavailability compared to itraconazole
Uniqueness
Hydroxy Itraconazole is unique in its pharmacokinetic profile, as it is a metabolite of itraconazole with similar antifungal potency. Its formation and activity are crucial for the overall efficacy of itraconazole therapy. Additionally, hydroxyitraconazole’s ability to inhibit 14α-demethylase makes it a valuable compound for studying antifungal mechanisms and developing new therapeutic agents .
Properties
IUPAC Name |
4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJVOEOJQLKSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920835 | |
| Record name | 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
721.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112559-91-8 | |
| Record name | Hydroxyitraconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112559918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


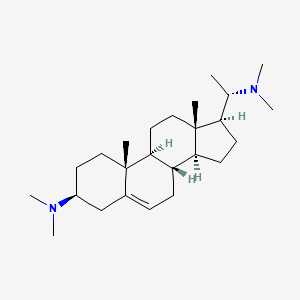


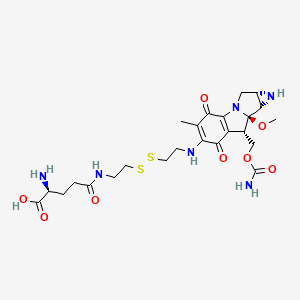


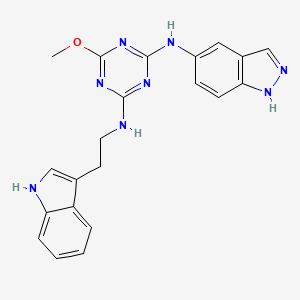
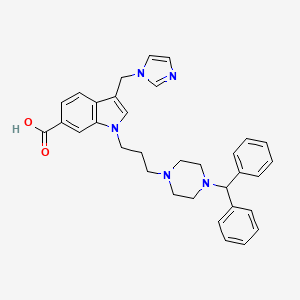



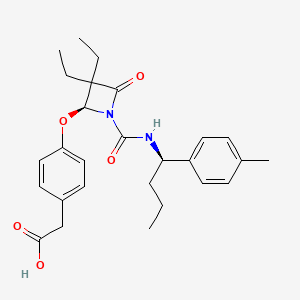
![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)
![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1673894.png)
